N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
Description
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a secondary amine featuring a pyrazole core substituted with a methyl group and an ethylamine side chain modified with a 2,2-difluoroethyl moiety. The molecule’s structure combines a rigid aromatic pyrazole ring with flexible alkyl-fluoroalkyl chains, enabling interactions with hydrophobic and hydrophilic environments.
Properties
Molecular Formula |
C8H13F2N3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine |
InChI |
InChI=1S/C8H13F2N3/c1-6(11-4-8(9)10)7-3-12-13(2)5-7/h3,5-6,8,11H,4H2,1-2H3 |
InChI Key |
CZEODANSELVHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrazole Derivatives
A widely reported method involves reductive amination between 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine and 2,2-difluoroacetaldehyde. This one-pot reaction employs sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents in dichloromethane or methanol at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.
Key parameters influencing yield (typically 65–78%):
Nucleophilic Substitution with Fluorinated Alkyl Halides
An alternative route utilizes 2-chloro-1,1-difluoroethane and 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine under basic conditions. In anhydrous tetrahydrofuran (THF), potassium carbonate (K2CO3) facilitates the SN2 displacement at 60°C for 12–24 hours. This method avoids the need for reducing agents but requires strict moisture control.
Comparative Data
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Reductive amination | 78 | 95 | 6 |
| Nucleophilic substitution | 62 | 89 | 18 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Patent EP2980078A1 describes a continuous flow process for analogous pyrazole amines, utilizing microreactors to enhance heat transfer and reaction uniformity. Key adaptations for this compound include:
Chromatography-Free Purification
Industrial protocols often replace column chromatography with pH-dependent crystallization:
-
Reaction mixture acidified to pH 2–3 with HCl
-
Extraction with tert-butyl methyl ether (MTBE) removes hydrophobic byproducts
-
Basification to pH 10–11 precipitates the product (85–90% recovery)
Advanced Catalytic Approaches
Palladium-Catalyzed Coupling
A patent by WO2012146318A1 discloses palladium-mediated cross-coupling between 1-methyl-4-(1-bromoethyl)-1H-pyrazole and 2,2-difluoroethylamine. Using Pd(OAc)2/XPhos in toluene at 110°C, this method achieves 70% yield with <5% homo-coupling byproducts.
Catalyst System
-
Ligand: XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Solvent: Anhydrous toluene
-
Additive: Cs2CO3 (2.5 equiv)
Microwave-Assisted Synthesis
Adapting methods from fluorinated tebufenpyrad analogues, microwave irradiation (150°C, 20 min) in N-methylpyrrolidone (NMP) reduces reaction time by 85% compared to conventional heating:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 24 h | 20 min |
| Yield | 68% | 72% |
| Energy consumption | 4800 kJ | 320 kJ |
Quality Control and Analytical Characterization
Purity Assessment
Chemical Reactions Analysis
Substitution Reactions: N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo nucleophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions, although specific examples are not widely documented.
Substitution: Alkyl halides or other electrophiles can react with the amine group.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed.
Major Products:: The major products depend on the specific reaction conditions. Potential products include substituted amines or derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has shown promise in various biological assays, particularly in anticancer research:
- Mechanism of Action: The compound may inhibit specific enzymes by binding to their active sites, which can lead to reduced production of metabolites associated with cancer cell proliferation .
- Anticancer Studies: Preliminary studies indicate that compounds with similar structures exhibit significant growth inhibition in various cancer cell lines. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% across different cancer types .
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of this compound:
Potential Therapeutic Applications
The unique properties of this compound suggest several potential applications:
Cancer Treatment:
Given its promising anticancer activity, this compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth.
Drug Development:
The compound's structural features can be optimized for better efficacy and selectivity against cancer cells while minimizing off-target effects.
Biochemical Research:
As a tool compound, it can aid in elucidating the mechanisms underlying certain enzymatic reactions or cellular processes related to cancer biology.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole-amine derivatives, focusing on molecular features, physicochemical properties, and reported applications.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Fluorination Impact: The 2,2-difluoroethyl group (present in the target compound) reduces metabolic degradation compared to non-fluorinated analogs but may decrease solubility due to hydrophobicity. Chlorinated analogs (e.g., ) introduce halogens that may alter toxicity profiles .
Pyrazole Substitution Patterns :
- Methylation at the 1-position of the pyrazole ring (common in all compounds) enhances steric protection of the amine group, improving stability .
- Trimethylpyrazole derivatives () offer greater steric bulk, which could hinder membrane permeability but increase receptor selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of 1-methylpyrazole with 2,2-difluoroethylamine precursors, similar to methods described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (yield: 17.9%) . Low yields in such reactions (common in fluorinated systems) may explain commercial discontinuation .
Pharmacological Potential: Pyrazole-amine derivatives like alfentanil () demonstrate potent opioid receptor activity, suggesting that fluorinated analogs could be optimized for CNS-targeted therapies . Antibacterial pyrazole derivatives () highlight the scaffold’s versatility, though fluorine substitution’s role in antimicrobial resistance remains underexplored .
Biological Activity
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is CHClFN, with a molecular weight of 305.76 g/mol. The presence of the difluoroethyl group is significant as it enhances lipophilicity, which can influence the compound's interaction with biological targets .
Research has indicated that compounds with pyrazole derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanisms through which this compound exerts its effects may involve interactions with specific enzymes and receptors. The difluoroethyl moiety is believed to enhance binding affinity and selectivity for these targets .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of pyrazole derivatives, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Activity
Another study focused on the compound's anticancer properties demonstrated that it inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Variations in substituents can significantly alter its efficacy and selectivity towards biological targets.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,2-Difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | Propyl group instead of methyl | Different anti-inflammatory profile |
| N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-1H-pyrazol | Isopropyl substitution | Unique steric effects influencing receptor binding |
Q & A
Q. What are the optimal synthetic routes for N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole-amine derivatives are synthesized using copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) in solvents like DMSO or DMF at 35–50°C for 24–48 hours . Key steps include:
- Activation of the pyrazole core with iodine or bromine.
- Reaction with 2,2-difluoroethylamine under controlled pH to avoid side reactions.
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Yield optimization (e.g., 17–82%) depends on stoichiometry, catalyst loading (e.g., CuBr), and reaction time .
Q. How can the molecular structure of this compound be elucidated experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., difluoroethyl protons show splitting due to J-F coupling). Pyrazole C4-methyl groups resonate at δ ~2.5 ppm .
- IR spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~215–245) .
Q. What analytical methods are recommended for assessing purity?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
- Elemental analysis : Verify C, H, N percentages (e.g., target compound: C ~60%, H ~6%, N ~20%) with deviations <0.4% .
- Melting point determination : Compare observed values (e.g., 104–173°C for related amines) to literature standards .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a pharmacological agent?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Screen against kinases or phosphodiesterases (PDEs) using fluorescence polarization assays. For example, measure IC₅₀ values against PDE4, as seen with structurally related pyrazole derivatives .
- Cellular toxicity : Perform MTT assays on human PBMCs or cancer cell lines (e.g., IC₅₀ determination) .
- In vivo models : Use rat pica feeding or α2-adrenoceptor anesthesia reversal to assess emetogenicity and therapeutic indices (TI = emesis D₅₀ / efficacy D₅₀) .
Q. What strategies mitigate instability of the difluoroethylamine moiety under physiological conditions?
- Methodological Answer :
- pH stability studies : Monitor degradation via HPLC at pH 1–10 (simulating GI tract conditions). Stabilizers like cyclodextrins or PEGylation can reduce hydrolysis .
- Thermal analysis : Use TGA/DSC to identify decomposition thresholds (>150°C for solid-state stability) .
- Protecting groups : Introduce tert-butyldimethylsilyl (TBDMS) groups on the amine during synthesis, removed post-target interaction .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PyRx to simulate interactions with PDE4 or kinase active sites. Validate with crystallographic data from SHELX-refined structures .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the difluoroethyl group in aqueous vs. lipid environments .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
